Fibrinogen Receptor (GPIIb/IIIa) Antagonist Potency: R-Configured Derivative Outperforms the Natural S-Configured Monamidocin by 10-Fold
In a direct head-to-head comparison conducted within the same study, the synthetic dipeptide N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine — which incorporates the (R)-enantiomer of 5-guanidino-2-hydroxypentanoic acid as its N-terminal acyl moiety — inhibited fibrinogen binding to its platelet receptor with an IC50 of 0.022 µM. This represents an approximately 10-fold potency enhancement over the natural product monamidocin (N-[(S)-5-guanidino-2-hydroxypentanoyl]-L-phenylalanine), which gave an IC50 of 0.21 µM in the same assay [1][2]. The only structural variable between the two compounds is the C2 chirality of the 5-guanidino-2-hydroxypentanoyl group and the C-terminal amino acid (tyrosine vs. phenylalanine). The magnitude of the potency shift — one full order of magnitude — demonstrates that the R configuration at the alpha-hydroxy position is a critical determinant of pharmacophoric fit at the GPIIb/IIIa binding pocket.
| Evidence Dimension | Inhibition of fibrinogen binding to its platelet receptor (GPIIb/IIIa) |
|---|---|
| Target Compound Data | IC50 = 0.022 µM (N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine) |
| Comparator Or Baseline | IC50 = 0.21 µM (Monamidocin; N-[(S)-5-guanidino-2-hydroxypentanoyl]-L-phenylalanine) |
| Quantified Difference | ~9.5-fold more potent (0.022 vs. 0.21 µM); approximately one order of magnitude |
| Conditions | Fibrinogen-receptor binding assay using human platelet GPIIb/IIIa; twenty analogs synthesized and tested in parallel; published in J Antibiot 1995, Part II [1]. |
Why This Matters
For researchers developing antithrombotic GPIIb/IIIa antagonists or studying fibrinogen receptor pharmacology, procurement of the (R)-enantiomer rather than the naturally occurring (S)-form enables access to a structurally verified potency-enhancing building block that delivers a 10-fold IC50 advantage in the target assay.
- [1] Kamiyama T, Satoh T, Umino T, Katoh H, Uemura F, Nakamura Y, Yokose K. Monamidocin, a novel fibrinogen receptor antagonist. II. Biological activity and structure-activity relationships. J Antibiot (Tokyo). 1995 Nov;48(11):1226-33. doi:10.7164/antibiotics.48.1226. PMID: 8557561. View Source
- [2] Kamiyama T, Umino T, Itezono Y, Anzai Y, Nakayama N, Takemae A, Satoh T, Watanabe J, Yokose K. Monamidocin, a novel fibrinogen receptor antagonist. I. Production isolation, characterization and structural elucidation. J Antibiot (Tokyo). 1995 Nov;48(11):1221-5. doi:10.7164/antibiotics.48.1221. PMID: 8557560. View Source
